molecular formula C16H20ClNO3 B5869597 5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5869597
M. Wt: 309.79 g/mol
InChI Key: XGBDHKNERCZWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirooxindole derivative that possesses a unique structure, making it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, enzymes, and receptors. It has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of various receptors, including the serotonin receptor.
Biochemical and Physiological Effects
Studies have shown that '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' possesses various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to modulate the activity of neurotransmitters, including serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' in lab experiments include its unique structure, which makes it an attractive target for drug discovery and development. It is also relatively easy to synthesize in good yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one'. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of '5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' involves the reaction of 3-methyl-1-butanol with isatin in the presence of an acid catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to yield the final product. This method has been optimized to produce the compound in good yield and purity.

Scientific Research Applications

'5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one' has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11(2)6-7-18-14-5-4-12(17)10-13(14)16(15(18)19)20-8-3-9-21-16/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDHKNERCZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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